![molecular formula C23H22N6O4S B3016329 2-{3-[4-(4-硝基苯基)哌嗪-1-基]-3-氧代丙基}-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮 CAS No. 1044266-55-8](/img/no-structure.png)

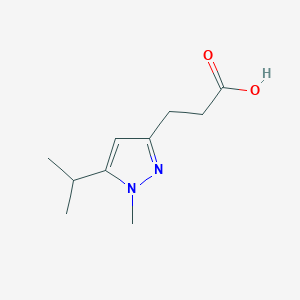

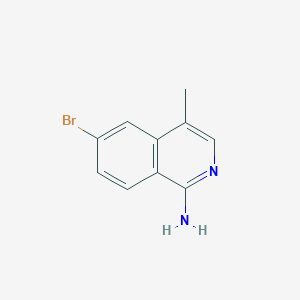

2-{3-[4-(4-硝基苯基)哌嗪-1-基]-3-氧代丙基}-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

The compound is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The structure suggests that it is a complex molecule with potential biological activity, possibly related to anticonvulsant or antitumor properties, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related quinazolinone derivatives typically involves multi-step reactions, starting from the appropriate substituted phenyl compounds and involving the formation of intermediate structures such as oxazin or thiazin rings. These intermediates are then further modified to obtain the final quinazolinone derivatives . The synthesis process is confirmed by spectral analysis, which may include NMR and IR spectroscopy, as well as mass spectrometry .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's potential interactions with biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, depending on their substituents. The presence of a piperazine ring, as in the compound of interest, suggests potential reactivity with biological targets such as GABA_A receptors, which are implicated in anticonvulsant activity . Additionally, the nitro group and other substituents may influence the compound's reactivity and binding affinity to different proteins, as seen in molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, including solubility, melting point, and stability, are influenced by their specific substituents. These properties are important for the compound's bioavailability and pharmacokinetics. The presence of a piperazine ring and a nitro group may affect the compound's lipophilicity and, consequently, its ability to cross biological membranes .

Relevant Case Studies

Case studies involving similar compounds have demonstrated significant anticonvulsant activity in animal models, without signs of neurotoxicity . Other studies have shown promising antitumor activity against a range of cancer lines, with some compounds exhibiting selective cytotoxic effects and inducing mitochondrial apoptosis . Antimicrobial activity has also been observed in compounds with similar structures, with certain derivatives showing potent activity against drug-resistant pathogens .

科学研究应用

药理活性

- 抗高血压特性: 与喹唑啉衍生物相关的,一种新型、有效且选择性的 α1-肾上腺素受体拮抗剂,已在自发性高血压大鼠中显示出显着的降压作用 (Yen 等人,1996).

- 心血管作用: 另一种喹唑啉衍生物对哺乳动物心脏组织表现出 α1-肾上腺素受体拮抗和 I 型抗心律失常作用,表明具有治疗心脏病的潜力 (Tsai 等人,2001).

化学合成和应用

- 硝基衍生物的合成: 喹唑啉衍生物中的关键结构单元 6-硝基-2-(4-Boc-哌嗪-1-基)-3H-喹唑啉-4-酮的有效合成,展示了其在药物设计中的相关性 (Kornylov 等人,2017).

- 缓蚀: 哌嗪取代的喹唑啉-4(3H)-酮衍生物已被研究作为低碳钢的缓蚀剂,突出了它们在材料科学中的潜力 (Chen 等人,2021).

抗菌和抗肿瘤应用

- 抗菌活性: 喹唑啉衍生物与哌嗪类似物已被合成并筛选出抗菌活性,为解决耐药病原体提供了潜力 (Rao 等人,2022).

- 抗肿瘤剂: 含有喹唑啉和哌嗪部分的化合物对各种癌细胞系显示出有效的抗增殖活性,表明它们在癌症治疗中的应用 (Li 等人,2020).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-nitrophenol with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperazine to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one. The resulting product is then reacted with 2-thioxoimidazolidin-4-one to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4-nitrophenol", "ethyl acetoacetate", "piperazine", "2-thioxoimidazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-nitrophenol with ethyl acetoacetate in the presence of a base to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester with piperazine in the presence of a base to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one.", "Step 3: Reaction of 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one with 2-thioxoimidazolidin-4-one in the presence of a base to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |

CAS 编号 |

1044266-55-8 |

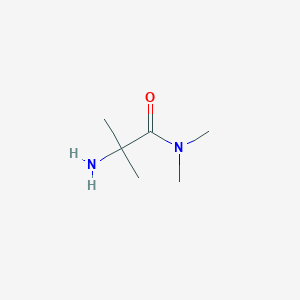

分子式 |

C23H22N6O4S |

分子量 |

478.53 |

IUPAC 名称 |

2-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C23H22N6O4S/c30-20(27-13-11-26(12-14-27)15-5-7-16(8-6-15)29(32)33)10-9-19-22(31)28-21(24-19)17-3-1-2-4-18(17)25-23(28)34/h1-8,19,24H,9-14H2 |

InChI 键 |

FICMTSNJFLMXEZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)

![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)